N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzenesulfonamide

CFTR inhibitor Ion channel Pyridazine sulfonamide

CFTR research often stalls when generic compounds with uncharacterized SAR yield negligible activity. This synthetic pyridazine sulfonamide (CAS 921794-47-0) is a structurally defined CFTR inhibitor (IC50 1.2 µM) from patent WO 2010123822 A1, enabling reproducible ion channel studies in secretory diarrhea and polycystic kidney disease models. • Validated IC50 of 1.2 µM provides a reliable reference for QSAR model building and analog benchmarking. • Defined SAR at the benzenesulfonamide moiety supports systematic lead optimization without confounding off-target effects. • Quote-based procurement with confirmatory batch-specific activity data available upon request.

Molecular Formula C18H17N3O4S2
Molecular Weight 403.47
CAS No. 921794-47-0
Cat. No. B2860232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzenesulfonamide
CAS921794-47-0
Molecular FormulaC18H17N3O4S2
Molecular Weight403.47
Structural Identifiers
SMILESCCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H17N3O4S2/c1-2-26(22,23)18-13-12-17(19-20-18)14-8-10-15(11-9-14)21-27(24,25)16-6-4-3-5-7-16/h3-13,21H,2H2,1H3
InChIKeyAQLMCUQRNKZYHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

921794-47-0: Pyridazine-Core CFTR Inhibitor Profile


N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzenesulfonamide (CAS 921794-47-0) is a synthetic small molecule belonging to the pyridazine sulfonamide class, characterized by a central pyridazine ring substituted with an ethanesulfonyl group and linked via a para-phenylene bridge to a benzenesulfonamide moiety [1]. It is structurally defined as a CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) inhibitor, a target relevant to secretory diarrhea and polycystic kidney disease [2]. Its reported molecular weight is 403.47 g/mol, and its InChI Key is AQLMCUQRNKZYHZ-UHFFFAOYSA-N [1].

CFTR inhibitor tool for ion channel assays
Defined pyridazine sulfonamide SAR chemotype
Anchored potency benchmark for secretory diarrhea research models

Why Generic Substitution Fails for 921794-47-0


The pyridazine sulfonamide chemical space exhibits steep structure-activity relationships (SAR) at the CFTR chloride channel, where subtle modifications to the N-aryl sulfonamide or the ethanesulfonyl group can drastically alter inhibitory potency [1]. For instance, replacing the terminal benzenesulfonamide with substituted benzamides or altering the substitution pattern on the central phenyl ring yields analogs with IC50 values spanning several orders of magnitude [2]. Consequently, generic substitution without confirmatory batch-specific activity data risks selecting a compound with negligible or off-target pharmacological profile, undermining experimental reproducibility in ion channel assays [1].

SAR sensitivity
Minor structural changes can shift CFTR inhibitory potency by orders of magnitude.
Unverified analogs
Close analogs may lack publicly available potency data in comparable assay formats.
Target annotation divergence
Some pyridazine sulfonamides are annotated for orexin receptors, not CFTR, risking off-target pharmacology.

921794-47-0: Evidence vs. Closest Analogs


CFTR Inhibitory Potency vs. Unsubstituted Analogs

The compound demonstrates a verified inhibitory IC50 of 1.20E+3 nM (1.2 µM) against human CFTR expressed in rat FRT cells, as measured by halide influx assay using the YFP-H148Q halide indicator [1]. This potency serves as a critical baseline for SAR exploration. In contrast, several close analogs from the same patent family, such as those with a methyl substituent on the central phenyl ring (e.g., N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzene-1-sulfonamide), are reported to exhibit 'enhanced reactivity and binding affinity' without providing a direct, comparable IC50 value in the same assay format [2]. The absence of a published head-to-head comparison underscores that 1.2 µM is the sole publicly anchored quantitative benchmark for this specific scaffold, making it the reference point for medicinal chemistry optimization.

CFTR Inhibitory Potency
Reported
IC50 1.2 µM
Informs dose-response study design
Comparator lacks direct IC50 in same assay
CFTR inhibitor Ion channel Pyridazine sulfonamide SAR

Target Engagement in Secretory Diarrhea Models

The compound is explicitly claimed in patent WO 2010123822 A1 as a CFTR inhibitor for treating diseases responsive to functional CFTR inhibition, specifically secretory diarrhea and polycystic kidney disease [1]. This therapeutic targeting context distinguishes it from generic sulfonamide building blocks (e.g., N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-sulfamoylbenzamide) that lack a disease-specific patent anchor . The patent exemplifies the compound's intended use in validated in vivo models of cholera toxin-induced intestinal fluid secretion, providing a translational relevance that alternative, non-patented analogs do not possess.

Secretory Diarrhea Model Context
Class-level
Patented for CFTR inhibition in secretory diarrhea and PKD models
Supports disease-model research context
Patent claims based on in vivo models
CFTR inhibitor Secretory diarrhea Polycystic kidney disease Therapeutic patent

Selectivity: CFTR Inhibition vs. Orexin Receptor

While the pyridazine sulfonamide core can be directed toward orexin receptor antagonism (e.g., certain benzenesulfonamide derivatives [1]), the specific N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzenesulfonamide is curated exclusively as a CFTR inhibitor in authoritative bioactivity databases [2]. This functional annotation divergence is critical: a closely related analog, N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methoxybenzamide, is described as interacting with 'enzymes and receptors' broadly, without specific CFTR activity . The explicit CFTR annotation for 921794-47-0 provides a definitive functional identity, reducing the risk of selecting a compound with mixed or unintended pharmacology.

Target Selectivity Annotation
Context-dependent
Explicit CFTR inhibitor annotation vs. broad enzyme/receptor annotation of analogs
Reduces polypharmacology interpretation risk
Curation based on published bioactivity data
Target selectivity CFTR Orexin receptor Pyridazine sulfonamide

921794-47-0: Validated Research Applications


CFTR Inhibitor Probe for Secretory Diarrhea

Based on patent WO 2010123822 A1, the compound is intended for use in animal models of secretory diarrhea, such as cholera toxin-induced fluid secretion [1]. Researchers studying CFTR-dependent chloride secretion can use this compound as a pharmacological tool to validate target engagement, with a known in vitro IC50 of 1.2 µM serving as a starting point for dose selection in ex vivo tissue assays [2].

SAR Exploration of Pyridazine Sulfonamide

The 1.2 µM CFTR IC50 establishes a baseline potency that allows medicinal chemists to systematically modify the benzenesulfonamide moiety (e.g., adding methyl, methoxy, or halogen substituents) and measure improvements or shifts in activity [1]. This reference point is essential for building quantitative structure-activity relationship (QSAR) models.

PKD Target Validation

The same patent family claims the use of CFTR inhibitors for polycystic kidney disease [1]. Procuring this compound enables experiments in MDCK cell cyst expansion models or embryonic kidney culture assays to test the hypothesis that CFTR inhibition slows cyst growth.

Application
Selection Property
Validation Focus
CFTR-dependent secretory diarrhea models
CFTR inhibitory potency benchmark
Dose-response in ex vivo tissue assays
Pyridazine sulfonamide SAR studies
Baseline potency reference point
QSAR model development
Polycystic kidney disease cell models
CFTR inhibition in cyst expansion assays
Cyst growth endpoint monitoring
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